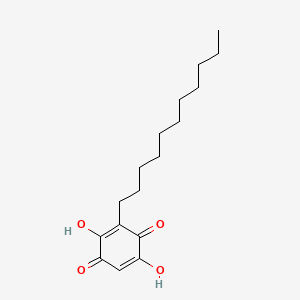

Embelin

Description

Properties

IUPAC Name |

2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-2-3-4-5-6-7-8-9-10-11-13-16(20)14(18)12-15(19)17(13)21/h12,18,21H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSFLDGTOHBADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203537 | |

| Record name | Embelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-24-3 | |

| Record name | Embelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Embelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMBELIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Embelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxy-3-undecyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMBELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHC6U8F5ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Embelin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone derived from the Embelia ribes plant, has garnered significant attention in oncology research for its multifaceted anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. It delves into its primary molecular targets, the modulation of key signaling pathways, and its impact on critical cellular processes such as apoptosis, autophagy, cell cycle progression, and angiogenesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Action

This compound's anti-cancer activity is not attributed to a single mode of action but rather to its ability to concurrently influence multiple cellular pathways and processes. The primary mechanisms can be broadly categorized as follows:

-

Inhibition of X-linked Inhibitor of Apoptosis Protein (XIAP): this compound is a well-characterized small molecule inhibitor of XIAP.[1][2][3] It binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9 and thereby promoting apoptosis.[3][4]

-

Modulation of Key Signaling Pathways: this compound has been shown to interfere with several pro-survival signaling pathways that are often dysregulated in cancer. These include the NF-κB, PI3K/Akt, and STAT3 pathways.

-

Induction of Programmed Cell Death: this compound is a potent inducer of both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death) in various cancer cell types.

-

Cell Cycle Arrest: this compound can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.

-

Anti-Angiogenic Effects: this compound has been demonstrated to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| A549 | Lung Cancer | 4.4 | |

| DU145 | Prostate Cancer | 6.31 | |

| MCF-7 | Breast Cancer | 10.66 | |

| PC-3 | Prostate Cancer | 5.5, 13.6 | |

| HCT-116 | Colon Cancer | 29 (for derivative) | |

| MIAPaCa-2 | Pancreatic Cancer | N/A | |

| KB | Epithelial Carcinoma | 5.58 | |

| MDA-MB-231 | Breast Cancer | 5 | |

| 8505C | Thyroid Cancer | 18.86 | |

| Caco-2 | Colorectal Adenocarcinoma | 6.12 | |

| HT29 | Colorectal Adenocarcinoma | 24.70 | |

| U87MG | Glioblastoma | >50 | |

| LN229 | Glioblastoma | >50 | |

| K562 | Leukemia | ~25 | |

| U937 | Leukemia | ~25 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 2.5–300 μM) for 24-48 hours.

-

MTT Addition: After the incubation period, add 500 µg/mL of thiazolyl blue tetrazolium bromide (MTT) solution to each well and incubate at 37°C in a 5% CO2 incubator for 4 hours.

-

Formazan Solubilization: Aspirate the medium and add an appropriate solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm or 595 nm using a microplate reader.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of key proteins in signaling pathways.

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., XIAP, p-Akt, Akt, p-STAT3, STAT3, NF-κB p65, LC3, Beclin-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the extent of apoptosis induced by this compound.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment and Harvesting: Treat cells with this compound for a specific duration and harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and store at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells mixed with Matrigel) into the flanks of immunocompromised mice (e.g., Balb C nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

This compound Administration: Administer this compound to the mice at a specific dose (e.g., 40 mg/kg body weight) via an appropriate route (e.g., gavage) on a set schedule (e.g., once daily, Monday to Friday) for several weeks.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: Signaling pathways modulated by this compound in cancer cells.

References

Embelin as a Natural X-Linked Inhibitor of Apoptosis Protein (XIAP) Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death and a key target in cancer therapy due to its frequent overexpression in malignant cells, which contributes to chemoresistance. Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a natural benzoquinone derived from the Embelia ribes plant, has emerged as a promising natural product for cancer treatment.[1][2] It functions as a cell-permeable, small-molecule inhibitor of XIAP, directly targeting its anti-apoptotic mechanism.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its quantitative efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects primarily by inhibiting XIAP, the most potent endogenous inhibitor of caspases.[5] XIAP possesses three baculovirus IAP repeat (BIR) domains. The BIR3 domain is crucial as it directly binds to and inhibits caspase-9, the initiator caspase in the intrinsic apoptosis pathway.

This compound acts as a Smac/DIABLO mimetic. The natural antagonist Smac/DIABLO, released from the mitochondria during apoptosis, binds to the BIR3 domain of XIAP, displacing caspase-9 and allowing apoptosis to proceed. This compound was discovered to bind to the same pocket on the XIAP BIR3 domain. This binding event physically prevents the association between XIAP and procaspase-9. By occupying this site, this compound effectively liberates caspase-9, permitting its activation and the subsequent initiation of the caspase cascade, including the activation of effector caspases like caspase-3 and caspase-7, ultimately leading to apoptosis. Studies have confirmed that this compound's interaction with crucial residues in the XIAP BIR3 domain is key to its function.

Beyond direct XIAP inhibition, this compound has been shown to modulate other signaling pathways, including the PI3K/AKT pathway. Treatment of cancer cells with this compound often results in decreased phosphorylation and activation of AKT, which in turn can lead to the downregulation of XIAP expression, creating a synergistic effect that promotes apoptosis.

Signaling Pathways and this compound's Point of Intervention

The following diagram illustrates the intrinsic apoptosis pathway, the inhibitory role of XIAP, and the mechanism by which this compound restores apoptotic signaling.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies investigating this compound's activity as a XIAP inhibitor and its effects on cancer cells.

Table 1: Binding Affinity and In Vitro Inhibition

| Assay Type | Target | This compound IC₅₀ / Kᵢ | Cell Line / System | Reference |

|---|---|---|---|---|

| Fluorescence Polarization | XIAP BIR3 | Kᵢ = 4.1 ± 0.5 μM | Purified Protein | |

| Cell Viability (MTT) | - | IC₅₀ ≈ 20-30 μM (48h) | PC3 (Prostate) | |

| Cell Viability (MTT) | - | IC₅₀ ≈ 15 μM (24h) | U-2 OS (Osteosarcoma) | |

| Cell Viability (MTT) | - | IC₅₀ ≈ 20 μM (24h) | MG63 (Osteosarcoma) | |

| Cell Viability | - | Dose-dependent decrease | K562 & U937 (Leukemia) | |

| Cell Viability | - | Dose-dependent decrease | HuT78 & H9 (CTCL) |

| Apoptosis (Annexin V) | - | 17.2-fold increase (30 μM, 24h) | PC3 (Prostate) | |

Table 2: Effects on Apoptosis-Related Proteins and Pathways

| Cell Line | This compound Conc. | Effect | Target Protein / Pathway | Reference |

|---|---|---|---|---|

| K562 & U937 | 10-50 μM | Downregulation | p-Akt, XIAP, cIAP1, cIAP2 | |

| K562 & U937 | 25-50 μM | Increased Cleavage | Caspase-9, Caspase-3, PARP | |

| PC3 (Prostate) | 30 μM | Downregulation | p-Akt (Ser473), Bcl-2, Bcl-xL | |

| U-2 OS & MG63 | 20 μM | Downregulation | PI3K, Akt, p-Akt, XIAP | |

| U-2 OS & MG63 | 20 μM | Upregulation | Caspase-3, -8, -9 | |

| HL-60 (Leukemia) | 10-20 μM | Upregulation | DR4, DR5 |

| A549 (Lung) | Low-dose | Sensitization to TRAIL | XIAP inhibition | |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound as a XIAP inhibitor.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding affinity of this compound to the XIAP BIR3 domain.

Principle: A small fluorescently-labeled peptide probe that binds to the XIAP BIR3 domain (e.g., a Smac-derived peptide) is used. When the probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger BIR3 protein, its tumbling is slowed, leading to a high polarization signal. A competitor like this compound will displace the probe, causing a decrease in polarization.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for protein stability, e.g., 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% Tween-20.

-

XIAP BIR3 Protein: Express and purify recombinant XIAP BIR3 domain. Dilute to a final concentration of 100 nM in assay buffer.

-

Fluorescent Probe: Synthesize a fluorescently-labeled Smac N-terminal peptide (e.g., 5-FAM-AVPIAQK). Dilute to a final concentration of 10 nM in assay buffer.

-

This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 100 μM to 1 nM) in assay buffer with a constant final DMSO concentration (e.g., 1%).

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of XIAP BIR3 protein solution (100 nM) to each well.

-

Add 5 µL of the this compound serial dilutions or vehicle control (assay buffer with 1% DMSO) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Add 5 µL of the fluorescent probe solution (10 nM) to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a suitable plate reader with excitation/emission filters for the fluorophore (e.g., 485 nm/528 nm for 5-FAM).

-

-

Data Analysis:

-

Plot the millipolarization (mP) values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation if the Kᴅ of the fluorescent probe is known.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This high-throughput assay can also be used to screen for inhibitors of the XIAP-peptide interaction.

Principle: TR-FRET uses two fluorophores: a long-lifetime donor (e.g., Europium cryptate) and an acceptor (e.g., Cy5). Proximity between the donor and acceptor results in energy transfer. For the XIAP assay, a His-tagged XIAP BIR3 protein can be labeled with an anti-His-Europium antibody (donor), and a biotinylated Smac peptide can be labeled with streptavidin-Cy5 (acceptor). Binding brings the pair into proximity, generating a FRET signal. This compound disrupts this interaction, reducing the signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris (pH 7.4), 200 mM NaCl, 1 mM DTT.

-

Reagents: His-tagged XIAP BIR3 (50 nM final), biotinylated Smac peptide (300 nM final), anti-His-Terbium/Europium cryptate (0.7 nM final), streptavidin-XL665/Cy5 (15 nM final).

-

This compound Dilutions: Prepare as described for the FP assay.

-

-

Assay Procedure (384-well, low-volume plate):

-

Prepare a master mix of His-XIAP BIR3, anti-His-Tb donor, and streptavidin-acceptor in assay buffer.

-

Dispense 8 µL of the master mix into each well.

-

Add 4 µL of this compound serial dilutions or vehicle control.

-

Add 4 µL of the biotinylated Smac peptide to initiate the reaction. Total volume: 16 µL.

-

Incubate for 2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-capable reader. Measure emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (e.g., 60 µs) following excitation (e.g., 337 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the ratio against the log of this compound concentration and fit the curve to determine the IC₅₀.

-

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay confirms that XIAP inhibition by this compound leads to programmed cell death in cancer cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., K562 leukemia cells) in 6-well plates at a density of 0.5 x 10⁶ cells/mL and allow them to adhere or stabilize overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 μM) for 24 hours.

-

-

Cell Staining:

-

Harvest the cells (including floating cells in the media) and wash twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Data Acquisition and Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use appropriate controls to set compensation and gates.

-

Quantify the cell populations:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Calculate the percentage of apoptotic cells (early + late) for each treatment condition.

-

Experimental and Logical Workflows

Visualizing the workflow for inhibitor validation and the logical cascade of this compound's action can clarify the research process.

Conclusion

This compound stands out as a well-characterized natural inhibitor of XIAP. Its ability to directly bind the BIR3 domain and disrupt the XIAP-caspase-9 interaction provides a clear mechanism for overcoming a key resistance pathway in cancer cells. The quantitative data consistently demonstrate its efficacy in inducing apoptosis across various cancer cell lines, often in the low micromolar range. The detailed protocols provided herein offer a robust framework for researchers to further investigate this compound and other potential XIAP inhibitors. As a cell-permeable, non-peptidic small molecule, this compound represents a promising lead compound for the development of novel anticancer agents that target apoptosis resistance.

References

- 1. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by this compound suppresses growth of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A novel XIAP inhibitor for the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Portal [scholarship.miami.edu]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Embelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a naturally occurring benzoquinone and the major bioactive constituent isolated from the berries of the Embelia ribes plant. Traditionally used in Ayurvedic medicine for a variety of ailments, modern scientific investigation has unveiled a wide spectrum of pharmacological activities, positioning this compound as a promising candidate for drug development.[1] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways modulated by this multifaceted molecule.

Anticancer Activity

This compound has demonstrated potent anticancer effects across a range of cancer cell lines. Its mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the modulation of key signaling pathways involved in cancer progression.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of this compound in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Lung Cancer | A549 | 4.4 | 48 | [4] |

| Prostate Cancer | DU145 | 6.31 | 48 | [4] |

| Prostate Cancer | PC3 | 13.6 | Not Specified | |

| Breast Cancer | MCF-7 | 10.66 | 48 | |

| Breast Cancer | MCF-7 | 80 µg/mL (~273 µM) | Not Specified | |

| Breast Cancer | MDA-MB-231 | 5 | Not Specified | |

| Colon Cancer | HCT-116 | 29 | Not Specified | |

| Pancreatic Cancer | MIAPaCa-2 | Not Specified | Not Specified | |

| Oral Cancer | KB | 5.58 | Not Specified | |

| Thyroid Cancer | 8505C | 18.86 µg/mL (~64.5 µM) | 24 | |

| Gastrointestinal Adenocarcinoma | Caco-2 | 6.12 µg/mL (~20.9 µM) | Not Specified | |

| Gastrointestinal Adenocarcinoma | HT29 | 24.70 µg/mL (~84.5 µM) | Not Specified | |

| Glioblastoma | U87MG | 23.6 | Not Specified |

Signaling Pathways in Cancer

This compound exerts its anticancer effects by modulating several critical signaling pathways.

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. This compound has been shown to inhibit the NF-κB signaling pathway, thereby promoting apoptosis in cancer cells.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival and proliferation. This compound has been demonstrated to suppress this pathway, contributing to its pro-apoptotic effects.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. This compound has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been demonstrated in animal models.

| Animal Model | Parameter | This compound Dose | % Inhibition | Reference |

| Carrageenan-induced paw edema in rats | Paw edema | 20 mg/kg | 71.01% | |

| Freund's adjuvant-induced arthritis in rats | Arthritic development | 20 mg/kg | 81.91% |

In Vivo Anti-inflammatory Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the acute anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and this compound-treated groups at various doses (e.g., 10, 20, 40 mg/kg). Administer this compound or vehicle orally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

-

Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. This compound exhibits potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Quantitative Data: In Vitro Antioxidant Capacity

The antioxidant activity of this compound has been evaluated using various in vitro assays.

| Assay | IC50 (µg/mL) | Reference |

| DPPH radical scavenging | 18.69 | |

| Superoxide anion scavenging | 161.5 | |

| Hydroxyl radical scavenging | 144.01 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

96-well microplate reader

-

Ascorbic acid (as a positive control)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay: In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of DPPH solution. A control well should contain methanol instead of the this compound solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value is determined as the concentration of this compound that scavenges 50% of the DPPH radicals.

Other Biological Activities

Beyond its anticancer, anti-inflammatory, and antioxidant properties, this compound has been reported to exhibit a range of other significant biological activities, including:

-

Neuroprotective Effects: Studies have shown that this compound can protect against neuronal damage in models of neurodegenerative diseases.

-

Antidiabetic Activity: this compound has been observed to have beneficial effects on glucose metabolism and insulin sensitivity.

-

Antimicrobial Properties: this compound has demonstrated activity against various pathogenic bacteria and fungi.

Experimental Workflows and Methodologies

General Workflow for this compound Isolation from Embelia ribes

Detailed Protocol: Western Blot Analysis of this compound's Effect on the PI3K/Akt Pathway

This protocol provides a step-by-step guide for investigating the inhibitory effect of this compound on the PI3K/Akt signaling pathway in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cancer cells to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-Akt and anti-total-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of Akt relative to the total Akt levels.

Conclusion

This compound, a natural compound derived from Embelia ribes, exhibits a remarkable array of biological activities with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key signaling pathways, make it a compelling molecule for further investigation in drug discovery and development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this compound. Further preclinical and clinical studies are warranted to translate these promising findings into novel therapeutic strategies for a variety of human diseases.

References

- 1. Medicinal potential of this compound and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Embelin structure-activity relationship studies

An In-depth Technical Guide on the Structure-Activity Relationship of Embelin for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone isolated from the berries of Embelia ribes, has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities.[1][2] These include anticancer, anti-inflammatory, antioxidant, and antibacterial properties.[2] The therapeutic potential of this compound is primarily attributed to its unique chemical structure, featuring a quinone core, hydroxyl groups, and a long alkyl chain.[1] However, its clinical application is often limited by poor aqueous solubility.[1] This has spurred extensive research into the synthesis of this compound derivatives with improved physicochemical properties and enhanced biological efficacy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, summarizing key findings in a structured manner to aid researchers and drug development professionals in the design of novel therapeutic agents.

Core Structure of this compound

The this compound molecule consists of a p-benzoquinone ring substituted with two hydroxyl groups at positions 2 and 5, and an undecyl (C11) alkyl chain at position 3. The SAR studies of this compound primarily focus on modifications at three key positions: the hydroxyl groups, the benzoquinone ring, and the undecyl side chain.

Anticancer Activity: Structure-Activity Relationship

This compound exerts its anticancer effects through the modulation of several signaling pathways, including the inhibition of X-linked inhibitor of apoptosis protein (XIAP), and the suppression of NF-κB, PI3K/Akt, and STAT3 pathways. The development of this compound derivatives as anticancer agents has been a major focus of research, with the aim of enhancing its potency and overcoming its solubility issues.

Quantitative Data for Anticancer Activity of this compound Derivatives

| Compound/Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | - | KB (human epithelial carcinoma) | 5.58 | |

| This compound | - | HL-60 (human promyelocytic leukemia) | - | |

| This compound Derivative with 4-NO2 substitution | Pyrazolo[3,4-b]quinoline core | HL-60 | 0.70 ± 0.14 | |

| This compound Derivative with 4-CF3 substitution | Pyrazolo[3,4-b]quinoline core | HEL (acute erythroid leukemia) | 1.00 ± 0.42 | |

| This compound Derivative with 4-Cl substitution | Pyrazolo[3,4-b]quinoline core | HEL, K-562, HL-60 | Good cytotoxic activity | |

| This compound Derivative with 4-Br substitution | Pyrazolo[3,4-b]quinoline core | HEL, K-562, HL-60 | Good cytotoxic activity | |

| This compound Derivative with 4-F substitution | Pyrazolo[3,4-b]quinoline core | HEL, K-562, HL-60 | Good cytotoxic activity | |

| Amine-substituted this compound Derivative (hydrophilic) | Introduction of N-linked functionalities | HCT-116 | 29 (more potent than this compound) | |

| This compound Derivative with shortened side chain | R2 = (CH2)5CH3 | SKBR3 | 1.50 ± 1.27 | |

| O-methylated this compound Derivative | Methylation of hydroxyl group | Various cell lines | > 10 (inactive) |

Key SAR Insights for Anticancer Activity:

-

Hydroxyl Groups: The hydroxyl groups at the C2 and C5 positions of the benzoquinone ring are crucial for the anticancer activity of this compound. Methylation of these groups leads to a significant loss of cytotoxic effects, suggesting their involvement in target binding, likely through hydrogen bonding.

-

Benzoquinone Core: Fusion of heterocyclic rings, such as pyrazolo[3,4-b]quinoline, to the this compound core has yielded derivatives with significantly enhanced anticancer potency. Substitutions on the fused ring system, particularly with electron-withdrawing groups like -NO2 and -CF3, have shown to be beneficial for activity.

-

Alkyl Side Chain: The length and nature of the alkyl side chain influence the lipophilicity and cellular uptake of the derivatives. While shortening the chain can sometimes lead to a loss of activity, in some cases, it has resulted in increased potency against specific cell lines.

-

Improving Solubility: The introduction of hydrophilic moieties, such as N-linked functionalities via the Mannich reaction, has successfully increased the aqueous solubility of this compound derivatives. Some of these more soluble derivatives have demonstrated comparable or even superior anticancer activity to the parent compound.

Anti-inflammatory Activity: Structure-Activity Relationship

This compound has been shown to possess significant anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory enzymes and signaling pathways.

Quantitative Data for Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | Dose | % Inhibition of Edema | Reference |

| This compound | Carrageenan-induced hind paw edema | 20 mg/kg | 71.01 ± 0.12 | |

| Diclofenac (Standard) | Carrageenan-induced hind paw edema | - | 71.79 ± 0.03 | |

| p-Sulfonylamine phenylamino derivative of this compound | - | - | Better than this compound |

Key SAR Insights for Anti-inflammatory Activity:

-

The anti-inflammatory effect of this compound is enhanced by the presence of a p-sulfonamide nucleus in its molecular structure.

Antioxidant Activity: Structure-Activity Relationship

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, a property conferred by the hydroxyl groups on the benzoquinone ring.

Quantitative Data for Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| This compound | DPPH radical scavenging | 18.69 ± 0.39 | |

| This compound | Superoxide anion scavenging | 161.5 ± 3.74 | |

| This compound | Hydroxyl radical scavenging | 144.01 ± 0.85 | |

| Butylated hydroxytoluene (BHT) (Standard) | DPPH radical scavenging | 3.61 ± 0.17 | |

| Butylated hydroxytoluene (BHT) (Standard) | Superoxide anion scavenging | 90.2 ± 0.55 | |

| Butylated hydroxytoluene (BHT) (Standard) | Hydroxyl radical scavenging | 150.16 ± 0.66 |

Key SAR Insights for Antioxidant Activity:

-

Para-substituted this compound derivatives have been shown to possess potent antioxidant activity.

Antibacterial Activity: Structure-Activity Relationship

This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data for Antibacterial Activity of this compound and its Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | Bacillus cereus (ATCC 10876) | 31.25 | 62.5 | |

| This compound | Micrococcus luteus (ATCC 4698) | 31.25 | 125 | |

| This compound | Staphylococcus aureus (ATCC 6538) | 62.5 | 250 | |

| This compound | Escherichia coli (ATCC 4157) | 125 | 500 | |

| This compound | Klebsiella pneumoniae (ATCC 4352) | 250 | 1000 | |

| This compound | Pseudomonas aeruginosa (ATCC 9027) | 250 | 1000 | |

| This compound | Proteus mirabilis (ATCC 7002) | 500 | >1000 | |

| This compound | Shigella flexneri (ATCC 9199) | 500 | >1000 | |

| 5-(p-tolylamino)-2-hydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione | Vibrio cholerae strains | 25 | - | |

| 5-(p-tolylamino)-2-hydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione | Escherichia coli strains | 25-50 | - |

Key SAR Insights for Antibacterial Activity:

-

This compound generally shows bactericidal activity against Gram-positive bacteria and bacteriostatic activity against Gram-negative bacteria.

-

Semi-synthetic derivatives, such as 5-(p-tolylamino)-2-hydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione, have demonstrated broad-spectrum antibacterial activity, with some strains of E. coli, S. typhi, S. aureus, and V. cholerae being highly susceptible.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound SAR studies.

Synthesis of this compound Derivatives

General Procedure for the Synthesis of Dihydro-1H-pyrazolo[1,3-b]pyridine this compound Derivatives:

-

To a microwave tube equipped with a magnetic stir bar, add this compound, 1.5 equivalents of the desired aldehyde, 1.5 equivalents of 3-amino-5-phenylpyrazole, and 10 mol% of ethylenediamine diacetate (EDDA) in 2 mL of dichloroethane (DCE).

-

Seal the microwave tube and irradiate the reaction mixture at 150 °C for 10 minutes.

-

Isolate the product by filtration or purify it using Sephadex LH-20 column chromatography.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (this compound and its derivatives) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the test compounds.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the diluted ABTS•+ solution to various concentrations of the test compounds.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of scavenging activity is calculated similarly to the DPPH assay.

Antibacterial Activity Assay

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

-

MIC Determination (Microdilution Method):

-

Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

MBC Determination:

-

Take an aliquot (e.g., 10 µL) from the wells showing no visible growth in the MIC assay and subculture onto agar plates.

-

Incubate the plates at 37 °C for 24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Visualizations

Signaling Pathways Modulated by this compound

Caption: Key signaling pathways modulated by this compound.

General Workflow for this compound SAR Studies

Caption: General experimental workflow for this compound SAR studies.

Logical Relationships in this compound SAR

Caption: Logical relationships in this compound SAR.

Conclusion

The structure-activity relationship studies of this compound have provided valuable insights for the development of new therapeutic agents. The key takeaways for researchers are the critical role of the hydroxyl groups for biological activity, the potential for significant potency enhancement through modifications of the benzoquinone core, and the feasibility of improving aqueous solubility without compromising efficacy by introducing hydrophilic moieties. The data and protocols presented in this guide serve as a comprehensive resource for the rational design and evaluation of novel this compound-based compounds with enhanced therapeutic profiles. Further exploration of diverse chemical modifications and a deeper understanding of the molecular targets will continue to drive the discovery of potent and selective this compound derivatives for various clinical applications.

References

Embelin's Role in Apoptosis and Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of embelin, a natural benzoquinone derived from the Embelia ribes plant, and its multifaceted role in inducing apoptosis and modulating critical cell signaling pathways. This compound has garnered significant attention for its potential as an anticancer agent due to its ability to target key regulators of cell survival and proliferation.[1][2] This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of XIAP

This compound's primary and most well-characterized mechanism is its function as a small-molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[1][3][4] XIAP is a potent endogenous inhibitor of caspases, the key executioner enzymes of apoptosis. It directly binds to and inactivates caspase-3, -7, and -9, thereby blocking both the intrinsic and extrinsic apoptotic pathways.

This compound binds to the BIR3 (Baculoviral IAP Repeat) domain of XIAP, the same site that caspase-9 and the endogenous XIAP antagonist Smac/DIABLO bind to. This competitive binding prevents XIAP from sequestering and inhibiting caspase-9. The liberation and subsequent auto-activation of caspase-9 trigger a downstream caspase cascade, including the activation of effector caspase-3, ultimately leading to programmed cell death.

Modulation of Key Cell Signaling Pathways

Beyond direct XIAP inhibition, this compound exerts its pro-apoptotic effects by modulating several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, contributing to apoptosis resistance. This compound has been shown to suppress the PI3K/Akt pathway. It inhibits the phosphorylation and activation of Akt, which in turn prevents the activation of downstream targets like mTOR (mammalian target of rapamycin) and S6K1. The suppression of this pathway leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin, thereby sensitizing cancer cells to apoptosis. In leukemic cells, a direct link between the downregulation of XIAP and the inactivation of Akt has been established.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival by regulating the expression of anti-apoptotic genes. This compound is a potent inhibitor of the NF-κB signaling pathway. It has been shown to block the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. By keeping NF-κB sequestered in the cytoplasm, this compound prevents its translocation to the nucleus, thereby downregulating the expression of NF-κB-regulated genes involved in cell survival and metastasis.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor implicated in tumor development and progression. Persistent activation of STAT3 promotes cancer cell proliferation and survival. This compound effectively suppresses STAT3 signaling. It achieves this by inhibiting the upstream kinases JAK2 and c-Src, which are responsible for phosphorylating and activating STAT3. The inhibition of STAT3 activation by this compound leads to reduced proliferation and the induction of apoptosis.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified across numerous cancer cell lines. The following tables summarize key findings, such as IC50 values and the percentage of apoptosis induction.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| A549 | Lung Cancer | 4.4 | 48 | |

| DU145 | Prostate Cancer | 6.31 | 48 | |

| MCF-7 | Breast Cancer | 10.66 | 48 | |

| MDA-MB-231 | Breast Cancer | ~4.45 | 24 | |

| MDA-MB-231 | Breast Cancer | ~3.28 | 96 | |

| MCF-7 | Breast Cancer | ~6.04 | 24 | |

| MCF-7 | Breast Cancer | ~4.51 | 96 | |

| PC3 | Prostate Cancer | 13.6 | Not Specified | |

| Du145 | Prostate Cancer | 21.3 | Not Specified | |

| HT-29 | Colon Adenocarcinoma | ~120 (35 µg/mL) | 24 | |

| Kasumi-1 | Acute Myeloid Leukemia | > 170 | 48 |

| OCI-AML3 | Acute Myeloid Leukemia | > 170 | 48 | |

Table 2: Apoptosis Induction by this compound in Cancer Cells

| Cell Line | This compound Conc. (µM) | Apoptosis (%) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| Jurkat | 5 | 9.65 | Not Specified | |

| Jurkat | 10 | 32.45 | Not Specified | |

| Jurkat | 20 | 40.79 | Not Specified | |

| PC3 | 30 | ~15.6-fold increase | 12 | |

| PC3 | 30 | ~17.2-fold increase | 24 | |

| U2OS (Combined w/ TRAIL) | 20 | 31.55 (Total) | 24 |

| MG63 (Combined w/ TRAIL) | 20 | 25.31 (Total) | 24 | |

Key Experimental Protocols

This section provides generalized methodologies for common assays used to evaluate the effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment with this compound, harvest both adherent and floating cells. Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution & Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

-

Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., XIAP, Cleaved Caspase-3, PARP, p-Akt, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. β-actin or GAPDH is typically used as a loading control to ensure equal protein loading.

References

- 1. excli.de [excli.de]

- 2. 2023-6590 [excli.de]

- 3. This compound induces apoptosis of human gastric carcinoma through inhibition of p38 MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a benzoquinone possesses therapeutic potential for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Embelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a naturally occurring para-benzoquinone and a significant bioactive compound isolated primarily from the berries of Embelia ribes Burm.f., a plant widely used in traditional Ayurvedic medicine. This document provides a comprehensive technical overview of the discovery, natural sources, and detailed methodologies for the isolation, purification, and characterization of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising natural product. The guide includes quantitative data on extraction yields, detailed experimental protocols, and visualizations of experimental workflows and key signaling pathways modulated by this compound.

Introduction: Discovery and Natural Sources

This compound is a prominent phytochemical found in plants of the Myrsinaceae family, with Embelia ribes being the most common and commercially significant source.[1] This woody shrub, also known as Vidanga or false black pepper, is distributed throughout India and other parts of Southeast Asia.[2] Traditionally, the dried berries of E. ribes have been used for centuries in Ayurvedic and other traditional medicine systems to treat a variety of ailments, including parasitic worm infections, digestive disorders, inflammatory conditions, and skin diseases.[3][4][5] The therapeutic properties of E. ribes are largely attributed to its main active constituent, this compound.

This compound has garnered considerable scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, anthelmintic, and antifertility properties. It is a potent, non-peptidic, small-molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to modulate key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Other plant species from which this compound has been isolated include Myrsine africana, Ardisia humilis, and Aegiceras corniculatum.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its extraction, formulation, and biological evaluation.

| Property | Value | References |

| Molecular Formula | C₁₇H₂₆O₄ | |

| Molecular Weight | 294.39 g/mol | |

| Appearance | Orange, crystalline powder | |

| Melting Point | 142-146 °C | |

| Solubility | Practically insoluble in water; Soluble in polar organic solvents such as methanol, ethanol, chloroform, diethyl ether, and DMSO. | |

| log P (Octanol/Water) | 4.34 | |

| UV-Vis (λmax in Methanol) | 291 nm |

Isolation and Purification of this compound

The isolation of this compound from its natural sources, primarily the dried berries of Embelia ribes, can be achieved through various extraction and purification techniques. The choice of method depends on factors such as the desired yield, purity, and available resources.

General Experimental Workflow

The overall process for isolating this compound involves several key stages, from the preparation of the plant material to the final characterization of the purified compound.

Detailed Experimental Protocols

This method is simple and avoids the use of heat, which can be beneficial for preventing the degradation of thermolabile compounds.

-

Preparation of Plant Material:

-

Procure dried berries of Embelia ribes from a reputable source.

-

Grind the berries into a coarse powder (approximately 14 mesh).

-

-

Extraction:

-

Weigh 100 g of the powdered plant material and place it in a large conical flask.

-

Add 500 mL of chloroform to the flask and securely stopper it.

-

Allow the mixture to stand at room temperature for 72 hours with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

-

-

Purification by Crystallization:

-

Wash the concentrated residue with a small amount of petroleum ether (60-80 °C) to remove fatty impurities.

-

Dissolve the washed residue in a minimal volume of chloroform and allow it to stand undisturbed in a refrigerator overnight.

-

Collect the resulting bright orange crystals of this compound by filtration and wash them with a small amount of cold chloroform.

-

Dry the crystals in a desiccator.

-

Soxhlet extraction is a continuous extraction method that can provide higher yields compared to maceration.

-

Preparation of Plant Material:

-

Prepare 250 g of coarsely powdered Embelia ribes berries.

-

-

Extraction:

-

Place the powdered material in a thimble and insert it into a Soxhlet apparatus.

-

Extract with n-hexane for 6 hours.

-

-

Concentration and Crystallization:

-

Remove the solvent by distillation to obtain a residue.

-

Wash the residue with cold petroleum ether.

-

Dissolve the residue in a mixture of dichloromethane (DCM) and methanol.

-

Allow the solution to stand for 24 hours for crystallization.

-

Filter the golden-colored crystals, wash with n-hexane followed by DCM, and dry.

-

Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the extraction method and the solvent used.

| Extraction Method | Solvent | This compound Yield (% w/w) | Reference |

| Maceration | Chloroform | ~1.86 | |

| Soxhlet Extraction | n-Hexane | Not specified, but yields golden crystals | |

| Microwave-Assisted Extraction (MAE) | Methanol | 5.08 | |

| Cold Shaking Extraction (CSE) | Methanol | 1.77 | |

| Optimized Maceration | Chloroform | 38.73 (optimized conditions) |

Analytical Characterization of this compound

The identity and purity of the isolated this compound must be confirmed using various analytical techniques.

Chromatographic Methods

-

Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A common solvent system is Chloroform: Ethyl acetate: Formic acid (5:4:0.5 v/v/v).

-

Detection: The plates can be visualized under UV light at 254 nm and 366 nm. This compound appears as a distinct spot.

-

Rf Value: The reported Rf value for this compound in the above mobile phase is approximately 0.58.

-

Column: C18 column (e.g., Waters C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 289 nm or 291 nm.

-

Retention Time: Approximately 7 minutes under the specified conditions.

Spectroscopic Methods

-

In methanol, this compound exhibits a maximum absorbance (λmax) at approximately 291 nm.

-

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups:

-

~3310 cm⁻¹ (O-H stretching of the hydroxyl groups)

-

~2920 and 2848 cm⁻¹ (C-H stretching of the alkyl chain)

-

~1616 cm⁻¹ (C=O stretching of the quinone carbonyl groups)

-

~1329 cm⁻¹ (O-H bending)

-

~1184 cm⁻¹ (C-O stretching)

-

-

¹H NMR (in CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the aromatic proton, the alkyl chain protons, and the hydroxyl protons. A notable peak is observed around 5.7 ppm.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum displays signals for the carbonyl carbons of the quinone ring, the hydroxyl-substituted aromatic carbons, and the carbons of the undecyl side chain. Key peaks are observed at approximately 28.52, 29.35, and 31.73 ppm, corresponding to the alkyl chain.

-

In electrospray ionization mass spectrometry (ESI-MS), this compound typically shows a molecular ion peak [M+H]⁺ at m/z 295.1904 in the positive ion mode. The fragmentation pattern can be used to confirm the structure.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with multiple intracellular signaling pathways, most notably the NF-κB and XIAP pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway at multiple points.

This compound inhibits the activation of the IκB kinase (IKK) complex. This, in turn, prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB (the p65/p50 heterodimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and anti-apoptotic genes.

Inhibition of the XIAP-Mediated Anti-Apoptotic Pathway

XIAP is a potent inhibitor of caspases, the key executioners of apoptosis (programmed cell death). This compound directly binds to and inhibits XIAP, thereby promoting apoptosis in cancer cells.

By inhibiting XIAP, this compound prevents the suppression of caspase-9 and caspase-3. This allows the apoptotic cascade to proceed, leading to the programmed death of the cell. This mechanism is a key contributor to this compound's anticancer activity.

Conclusion

This compound, a naturally occurring benzoquinone from Embelia ribes, continues to be a molecule of significant interest in the field of drug discovery and development. Its well-established traditional uses are now being substantiated by modern scientific research, revealing its multifaceted pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended to facilitate further research into its therapeutic potential. The detailed protocols and compiled data serve as a valuable resource for scientists working on the development of new therapeutic agents from natural sources. The elucidation of its mechanisms of action, particularly its inhibition of the NF-κB and XIAP pathways, opens up new avenues for the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Liquid Chromatography Method for Determination of this compound in Crude Extract of Embelia ribes | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

In Vitro Anticancer Efficacy of Embelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone isolated from the fruit of the Embelia ribes plant, has garnered significant attention in oncological research for its multifaceted anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound on various cell lines, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. This compound has been identified as a cell-permeable, small-molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key target in cancer therapy due to its role in promoting cell survival and chemoresistance.[2][4] Beyond XIAP inhibition, this compound modulates several critical signaling pathways implicated in tumorigenesis, including PI3K/Akt, STAT3, and NF-κB, thereby inducing apoptosis, cell cycle arrest, and autophagy in a wide range of cancer cells.

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure. A summary of these findings is presented in the table below.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | ~4.45 | 24 | |

| ~3.28 | 96 | |||

| 5 | - | |||

| MCF-7 | ~6.04 | 24 | ||

| ~4.51 | 96 | |||

| 10.66 | 48 | |||

| Prostate Cancer | PC-3 | 5.5 | - | |

| 13.6 | - | |||

| DU145 | 6.31 | 48 | ||

| 21.3 | - | |||

| Lung Cancer | A549 | 4.4 | 48 | |

| Colon Cancer | HCT-116 | 29 | - | |

| HT29 | 24.70 (µg/mL) | - | ||

| Pancreatic Cancer | MIAPaCa-2 | - | - | |

| Leukemia | HL-60 | 0.70 ± 0.14 | - | |

| K-562 | - | - | ||

| HEL | - | - | ||

| Glioma | U87MG | >50 | 72 | |

| LN229 | >50 | 72 | ||

| Thyroid Cancer | 8505C | 18.86 (µg/mL) | 24 | |

| FTC133 | - | - | ||

| Gastric Cancer | SGC7901 | - | - |

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple signaling pathways that are often dysregulated in cancer. The primary mechanisms involve the induction of apoptosis through both intrinsic and extrinsic pathways.

XIAP-Mediated Apoptosis

This compound is a well-characterized inhibitor of XIAP. XIAP is an endogenous inhibitor of caspases, particularly caspase-3, -7, and -9. By binding to the BIR3 domain of XIAP, this compound prevents the interaction between XIAP and caspase-9, thereby liberating caspase-9 to initiate the apoptotic cascade. This leads to the activation of downstream executioner caspases like caspase-3, culminating in apoptosis.

Caption: this compound inhibits XIAP, leading to caspase activation and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often constitutively active in cancer. This compound has been shown to suppress the phosphorylation and activation of Akt in various cancer cell lines, including prostate, bladder, pancreatic, and leukemia cells. The inhibition of the PI3K/Akt pathway by this compound leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis. In some cancer cells, there is a functional association between Akt and XIAP, and targeting both with this compound leads to more efficient apoptosis.

Caption: this compound inhibits the PI3K/Akt pathway, suppressing cell survival.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and invasion. This compound has been demonstrated to suppress the constitutive activation of STAT3 in several cancer types, including multiple myeloma, prostate cancer, and head and neck squamous carcinoma. The inhibition of STAT3 signaling by this compound is mediated through the inhibition of upstream kinases like JAK2 and c-Src. This leads to the downregulation of STAT3-regulated gene products, resulting in suppressed cell proliferation and induction of apoptosis.

Caption: this compound suppresses the JAK/STAT3 signaling pathway.

Other Key Signaling Pathways

-

NF-κB Pathway : this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.

-

p53 Pathway : this compound can induce the activation of the tumor suppressor protein p53. It has been found to inhibit the interaction between mortalin and p53, leading to the release of active p53, which can then translocate to the nucleus and initiate transcription of genes involved in cell cycle arrest and apoptosis.

-

p38/JNK MAPK Pathway : In some cancer cells, such as lung cancer cells, this compound induces apoptosis through the activation of the p38 and JNK MAP kinase pathways, which is mediated by an increase in reactive oxygen species (ROS).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are the core experimental protocols for assessing the anticancer effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.